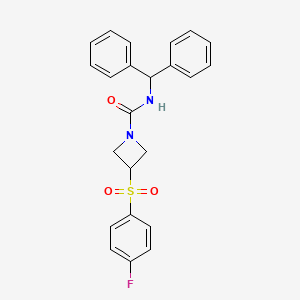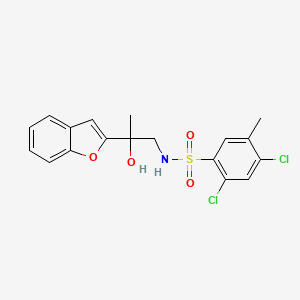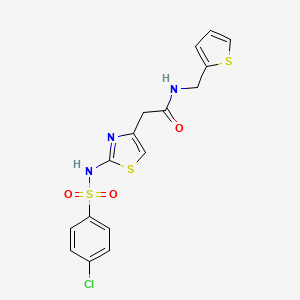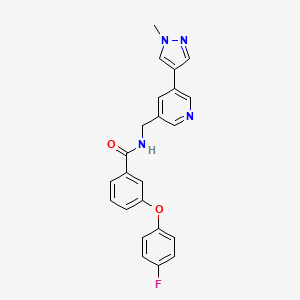![molecular formula C16H23ClN2O2 B2544160 (E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide CAS No. 2411325-19-2](/img/structure/B2544160.png)
(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide, also known as PD153035, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR signaling pathway is involved in the regulation of cell growth, proliferation, differentiation, and survival, and is frequently dysregulated in cancer. PD153035 has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments will be discussed in
Wirkmechanismus
(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide binds to the ATP-binding site of EGFR and prevents its autophosphorylation, which is necessary for the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation, survival, and angiogenesis, and the induction of apoptosis.
Biochemical and Physiological Effects
(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth and metastasis in animal models. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy. However, (E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide has been reported to have off-target effects on other kinases, such as c-Src and c-Abl, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide is a well-characterized and widely used EGFR inhibitor, and its effects on cancer cells have been extensively studied. However, its off-target effects on other kinases may complicate the interpretation of experimental results. In addition, the use of (E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide in animal models may be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
Future research on (E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide could focus on the development of more potent and selective EGFR inhibitors, as well as the identification of biomarkers that can predict the response to EGFR inhibition. In addition, the combination of (E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide with other targeted therapies or immunotherapies could be explored to enhance its efficacy and overcome resistance mechanisms. Finally, the use of (E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide in combination with imaging techniques could facilitate the non-invasive monitoring of its effects on tumor growth and metastasis.
Synthesemethoden
(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide can be synthesized using a multistep process involving the reaction of 4-chloro-2-methylphenol with propylene oxide, followed by the reaction of the resulting product with 3-chloropropylamine and then with 4-(dimethylamino)but-2-enoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential as an anticancer agent, particularly in the treatment of non-small cell lung cancer (NSCLC). It has been shown to inhibit the growth and survival of NSCLC cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiotherapy. (E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide has also been studied in other types of cancer, such as breast cancer, head and neck cancer, and glioblastoma.
Eigenschaften
IUPAC Name |
(E)-N-[3-(4-chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-13-12-14(17)7-8-15(13)21-11-5-9-18-16(20)6-4-10-19(2)3/h4,6-8,12H,5,9-11H2,1-3H3,(H,18,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFSDFXUKYXXFQ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCCCNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2544077.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2544082.png)

![N-(1,3-benzodioxol-5-yl)-2-[5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2544085.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2544090.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2544091.png)



![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2544097.png)
